1,3-Diphenoxypropan-2-yl acetate
Description
1,3-Diphenoxypropan-2-yl acetate (IUPAC name: this compound) is an organic ester compound characterized by a central propan-2-yl backbone substituted with two phenoxy groups and an acetyloxy group. It is identified by synonyms such as AG-J-85476, NSC52186, and AC1L6ANS .
Properties
CAS No. |
71159-31-4 |
|---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
1,3-diphenoxypropan-2-yl acetate |
InChI |
InChI=1S/C17H18O4/c1-14(18)21-17(12-19-15-8-4-2-5-9-15)13-20-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 |
InChI Key |
ZDBQRKQOKLVMIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(COC1=CC=CC=C1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 1,3-diphenoxypropan-2-yl acetate with structurally or functionally related esters and aromatic derivatives, focusing on synthesis, properties, and applications.
Structural and Functional Group Comparisons
| Compound | Key Features | Functional Groups |
|---|---|---|
| This compound | Propan-2-yl backbone with two phenoxy groups and one acetyloxy group | Ester, aromatic ethers |
| Cyclohexyl acetate | Cyclohexyl group attached to acetate | Ester, aliphatic cyclohexane |
| Vinyl acetate | Vinyl group (CH₂=CH-) attached to acetate | Ester, alkene |
| Glycerol diacetate | Glycerol backbone with two acetyloxy groups | Di-ester, hydroxyl |
| 2-Methyl-1,1,3,3-tetraphenylpropan-2-ol | Propan-2-ol backbone with four phenyl groups | Alcohol, aromatic hydrocarbons |
Key Observations :
- Aromatic vs. Aliphatic Substituents: The phenoxy groups in this compound confer higher hydrophobicity (inferred logP > 2) compared to cyclohexyl acetate (logP = 1.9) . Vinyl acetate’s unsaturated structure enables polymerization, unlike the sterically hindered diphenoxy compound .
- Reactivity: Glycerol diacetate’s hydroxyl group allows further esterification, whereas this compound’s fully substituted backbone limits such reactivity .
Physicochemical Properties
Notes:
- The diphenoxy compound’s high boiling point and low water solubility align with aromatic esters, making it suitable for non-polar matrices.
- Cyclohexyl acetate’s moderate hydrophilicity and floral odor suit food and cosmetic applications, whereas vinyl acetate’s reactivity drives its use in adhesives .
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